molecular formula C15H14Cl2O3 B4903247 1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene

1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No.: B4903247
M. Wt: 313.2 g/mol
InChI Key: OQPOKNKTTGJTFE-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes two chlorine atoms, a methoxy group, and an ethoxy linkage to a phenoxy group

Properties

IUPAC Name

1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-18-11-4-2-5-12(10-11)19-8-9-20-15-13(16)6-3-7-14(15)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPOKNKTTGJTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 3-methoxyphenol.

    Etherification: The first step involves the etherification of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.

    Chlorination: The next step is the chlorination of 2-(3-methoxyphenoxy)ethanol to introduce the chlorine atoms at the desired positions on the benzene ring.

    Coupling Reaction: Finally, the chlorinated intermediate is coupled with 1,3-dichlorobenzene under specific conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the etherification and chlorination steps, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dechlorinated benzene derivatives or phenols.

Scientific Research Applications

1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene: Similar structure but with the methoxy group in a different position.

    1,3-Dichloro-2-[2-(3-hydroxyphenoxy)ethoxy]benzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1,3-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of chlorine atoms and a methoxy group provides a distinct set of chemical properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

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